molecular formula C14H8NaO7S B1664778 Alizarin Red S CAS No. 130-22-3

Alizarin Red S

Cat. No. B1664778
M. Wt: 343.27 g/mol
InChI Key: NHIXKRXOVDQZPZ-UHFFFAOYSA-N
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Patent
US09347041B2

Procedure details

Alizarin red S (Wako Pure Chemical Industries Co., Ltd.) was adjusted to have 0.9% NaCl (pH 4.2). The cells were dyed with the stain for 5 minutes, then, fixed with 4% paraformaldehyde, and observed with a microscope.
Name
Alizarin red S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][C:11](S([O-])(=O)=O)=[C:12]([OH:18])[C:13]=3[OH:17])[C:7](=[O:8])[C:5]=2[CH:6]=1.[Na+].[Na+].[Cl-].C=O>>[CH:1]1[CH:6]=[C:5]2[C:7]([C:9]3[CH:10]=[CH:11][C:12]([OH:18])=[C:13]([OH:17])[C:14]=3[C:15](=[O:16])[C:4]2=[CH:3][CH:2]=1)=[O:8] |f:0.1,2.3|

Inputs

Step One
Name
Alizarin red S
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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